molecular formula C18H15NO4 B037503 Methyl 3,4-diphenyl-5-hydroxylamino-2-furoate CAS No. 111205-70-0

Methyl 3,4-diphenyl-5-hydroxylamino-2-furoate

Katalognummer B037503
CAS-Nummer: 111205-70-0
Molekulargewicht: 309.3 g/mol
InChI-Schlüssel: VHROZHSFUMYLPL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3,4-diphenyl-5-hydroxylamino-2-furoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MDHF and has a molecular formula of C19H17NO4. MDHF is a furoate derivative and belongs to the class of organic compounds known as nitrophenols.

Wirkmechanismus

The mechanism of action of MDHF is not fully understood, but it is believed to act as a free radical scavenger, which helps to protect cells from oxidative damage. MDHF has also been shown to inhibit the activity of certain enzymes involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that MDHF has antioxidant and anti-inflammatory effects, which can help to protect cells from oxidative damage and reduce inflammation in the body. MDHF has also been shown to have antimicrobial properties, which make it a potential candidate for the development of new antibiotics. Additionally, MDHF has been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using MDHF in lab experiments is its versatility, as it has been shown to have potential applications in various fields. Additionally, MDHF is relatively easy to synthesize and purify, making it a cost-effective option for research. However, one of the limitations of using MDHF in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Zukünftige Richtungen

There are several future directions for research on MDHF. One potential direction is the development of new drugs and pharmaceuticals based on the compound's antioxidant, anti-inflammatory, and antimicrobial properties. Another potential direction is the investigation of MDHF's potential as a cancer therapy, as it has shown promising results in inhibiting the growth of cancer cells. Additionally, further research is needed to fully understand the mechanism of action of MDHF and its potential applications in various fields.

Synthesemethoden

MDHF can be synthesized using a one-pot reaction method, which involves the reaction of 3-nitrophenol, 4-nitrophenol, and methyl furoate in the presence of a base catalyst. The reaction occurs in a solvent mixture of ethanol and water. The resulting MDHF product is obtained after purification through recrystallization.

Wissenschaftliche Forschungsanwendungen

MDHF has shown potential as a versatile compound for various scientific research applications. It has been studied for its antioxidant, anti-inflammatory, and antimicrobial properties. MDHF has also been investigated for its potential in cancer therapy, as it has shown promising results in inhibiting the growth of cancer cells. Additionally, MDHF has been studied for its potential use in the development of new drugs and pharmaceuticals.

Eigenschaften

CAS-Nummer

111205-70-0

Produktname

Methyl 3,4-diphenyl-5-hydroxylamino-2-furoate

Molekularformel

C18H15NO4

Molekulargewicht

309.3 g/mol

IUPAC-Name

methyl 5-(hydroxyamino)-3,4-diphenylfuran-2-carboxylate

InChI

InChI=1S/C18H15NO4/c1-22-18(20)16-14(12-8-4-2-5-9-12)15(17(19-21)23-16)13-10-6-3-7-11-13/h2-11,19,21H,1H3

InChI-Schlüssel

VHROZHSFUMYLPL-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C(=C(O1)NO)C2=CC=CC=C2)C3=CC=CC=C3

Kanonische SMILES

COC(=O)C1=C(C(=C(O1)NO)C2=CC=CC=C2)C3=CC=CC=C3

Andere CAS-Nummern

111205-70-0

Synonyme

methyl 3,4-diphenyl-5-hydroxylamino-2-furaoate
N-OH-MDPF

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.